molecular formula C11H10ClN3OS B589614 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride CAS No. 2318-79-8

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride

Cat. No.: B589614
CAS No.: 2318-79-8
M. Wt: 267.731
InChI Key: RGJPOJVGBVRASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride is unique due to its specific structural modifications, which enhance its antifungal and antiparasitic activities. Similar compounds include:

    Thiabendazole: The parent compound, known for its broad-spectrum antiparasitic activity.

    Albendazole: Another benzimidazole derivative with similar antiparasitic properties.

    Mebendazole: Used primarily for treating nematode infections.

These compounds share a benzimidazole core but differ in their side chains and specific functional groups, which influence their pharmacological properties and applications .

Properties

IUPAC Name

4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS.ClH/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10;/h2-6H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJPOJVGBVRASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857845
Record name 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2318-79-8
Record name 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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